5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde

Physicochemical profiling Drug-likeness Lead optimization

5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde (CAS 1503221-35-9) is a heterocyclic aldehyde belonging to the pyridinyl imidazole class, featuring a pyridine core substituted with a methyl group at position 5, a 2-methylimidazole moiety at position 6, and a reactive carbaldehyde at position Its molecular formula is C₁₁H₁₁N₃O with a molecular weight of 201.22 g/mol. The compound is commercially available at 95% purity and serves as a high-value synthetic intermediate for medicinal chemistry programs targeting kinase inhibition, anti-inflammatory agents, and functional materials.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13070556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2C=CN=C2C)C=O
InChIInChI=1S/C11H11N3O/c1-8-5-10(7-15)6-13-11(8)14-4-3-12-9(14)2/h3-7H,1-2H3
InChIKeyRYCVPMGCWVSOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde: Procurement-Ready Heterocyclic Aldehyde Building Block


5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde (CAS 1503221-35-9) is a heterocyclic aldehyde belonging to the pyridinyl imidazole class, featuring a pyridine core substituted with a methyl group at position 5, a 2-methylimidazole moiety at position 6, and a reactive carbaldehyde at position 3. Its molecular formula is C₁₁H₁₁N₃O with a molecular weight of 201.22 g/mol . The compound is commercially available at 95% purity and serves as a high-value synthetic intermediate for medicinal chemistry programs targeting kinase inhibition, anti-inflammatory agents, and functional materials . Its structural architecture combines the hydrogen-bonding and metal-coordination capacity of the imidazole ring with the electrophilic aldehyde handle, enabling diverse downstream derivatization such as Schiff base formation, reductive amination, and heterocycle annulation.

Why 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde Cannot Be Replaced by Close Structural Analogs


Superficially similar pyridine-imidazole carbaldehydes such as 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (CAS 1350349-62-0) or 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (CAS 1598598-82-3) share the same TPSA and hydrogen-bonding profile as the target compound, yet differ critically in molecular weight, lipophilicity, and the steric environment surrounding the aldehyde group . The additional 5-methyl substituent on the pyridine ring of the target compound raises its LogP by Δ+0.31 (from 1.39 to 1.70), corresponding to an approximately 2-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic stability, and target binding in downstream lead optimization [1]. Furthermore, in the broader pyridinyl imidazole kinase inhibitor class, small alkyl substituents on the pyridine ring have been shown to redirect kinase selectivity profiles—for example, a single methyl group can shift inhibition from p38α MAPK toward JNK3 by addressing the hydrophobic region I of the ATP-binding pocket [2]. Generic substitution without controlling for these parameters risks altering both pharmacokinetic behavior and target engagement in structure-activity relationship (SAR) campaigns.

5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde: Quantified Differentiation Evidence for Procurement Decisions


Lipophilicity Advantage: ΔLogP +0.31 Over Closest Non-Methylated Analogs

The target compound exhibits a computed LogP of 1.69664, which is Δ+0.30842 higher than both 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (LogP 1.38822) and 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (LogP 1.38822), the two most structurally proximate commercial analogs lacking the 5-methyl group on the pyridine ring . This ~0.31 LogP increment corresponds to an approximately 2.04-fold higher octanol-water partition coefficient, a magnitude of change that medicinal chemistry literature associates with measurably altered membrane permeability and metabolic stability [1].

Physicochemical profiling Drug-likeness Lead optimization

Molecular Weight Differentiation: Enhanced Scaffold Mass for Fragment Elaboration

At MW 201.22 g/mol, the target compound is 14.02 Da heavier than its closest analogs 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde and 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde (both MW 187.20 g/mol), due solely to the additional methyl substituent at pyridine position 5 . Despite sharing identical TPSA (47.78 Ų), H-bond acceptor count (4), H-bond donor count (0), and rotatable bond count (2) with these analogs, the higher MW yields a lower TPSA/MW ratio (0.237 vs. 0.255), a parameter correlated with improved passive membrane permeability in drug discovery contexts .

Fragment-based drug design Molecular complexity Building block selection

Steric Differentiation at the Aldehyde Reaction Center: Implications for Regioselective Derivatization

The 5-methyl substituent on the pyridine ring is positioned ortho to the aldehyde group at position 3, creating a steric environment absent in both 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde and 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde . In the pyridinyl imidazole kinase inhibitor class, substituents adjacent to the pyridine nitrogen have been shown to influence both binding pocket complementarity and synthetic regioselectivity. Specifically, the ACS Omega 2018 study by Ansideri et al. demonstrated that addressing the hydrophobic region I of the kinase ATP site with a small methyl group can shift selectivity from p38α MAPK to JNK3, with quantified IC₅₀ values shifting from >10 μM (p38α) to sub-μM (JNK3) for optimized methyl-bearing analogs [1]. While no direct IC₅₀ data exist for the aldehyde precursor itself, the steric environment it encodes is pre-installed for subsequent SAR exploration in this therapeutically validated kinase space.

Regioselective synthesis Steric effects Aldehyde reactivity

Class-Level p38 MAP Kinase Inhibitory Potential: Differentiated CYP450 Liability Profile

While no direct p38α IC₅₀ value is available for 5-methyl-6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde itself, the pyridinyl imidazole class to which it belongs has well-characterized p38 MAP kinase inhibitory activity. The landmark J Med Chem 2003 study by Laufer et al. quantified p38 IC₅₀ values for polysubstituted pyridin-4-yl imidazoles ranging from 0.34 μM (compound 14c) to 0.63 μM (lead ML 3375) [1]. Critically, the same study demonstrated that CYP450 interaction—a known hepatotoxicity liability of early p38 inhibitors—could be reduced to near-zero (CYP1A2: 0%, CYP2C9: 2.6%, CYP2C19: 7.6% at 10 μM) through specific imidazole N1-substitution [1]. The target compound's 2-methylimidazole moiety and unsubstituted N1 position offer a distinct starting point for introducing the tetramethylpiperidine or related substituents that conferred low CYP450 interaction in the optimized series, compared to analogs bearing 4-methylimidazole or unsubstituted imidazole at varying connectivity positions [2].

p38 MAP kinase Anti-inflammatory CYP450 inhibition Drug safety

Connectivity-Specific Advantage: 6-Imidazolyl vs. 5-Imidazolyl Regioisomer Differentiation

Among the three commercially available 2-methylimidazolyl-pyridine-3-carbaldehyde regioisomers, the target compound and 6-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde share imidazole attachment at the pyridine 6-position (para to the ring nitrogen), while 5-(2-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde connects the imidazole at the 5-position (meta to the ring nitrogen) . In the class of pyridinyl imidazole p38 inhibitors, the pyridine nitrogen and its positional relationship to the imidazole ring are critical for ATP-site hydrogen bonding—the canonical binding mode places the pyridinyl nitrogen as a hydrogen bond acceptor interacting with the kinase hinge region [1]. BindingDB data for 3-(2-methyl-1H-imidazol-1-yl)pyridine (a des-aldehyde analog with imidazole meta to pyridine nitrogen) show only weak CYP2A6 inhibition (IC₅₀ = 1,500 nM) and minimal alkaline phosphatase inhibition (IC₅₀ = 100,000 nM), suggesting that connectivity pattern is a primary determinant of target engagement potency [2]. The target compound's 6-imidazolyl connectivity, combined with the 5-methyl group, provides a unique substitution vector that differs from both the 5-imidazolyl regioisomer and the des-methyl 6-imidazolyl analog.

Regioisomer selection Structure-activity relationship Kinase inhibitor design

5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde: High-Impact Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: p38α/JNK3 Selectivity Profiling via 5-Methyl Pyridine Substitution

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use this compound as a key intermediate for exploring selectivity between p38α MAPK and JNK3. The 5-methyl group pre-installed on the pyridine ring occupies the hydrophobic region I of the kinase ATP site, a structural feature shown by Ansideri et al. (ACS Omega, 2018) to redirect inhibitory activity from p38α toward JNK3 . Subsequent elaboration via the 3-carbaldehyde handle (Schiff base condensation, reductive amination, or Knoevenagel reactions) and N1-imidazole functionalization enables rapid SAR exploration. The J Med Chem 2003 study by Laufer et al. provides a validated roadmap for introducing N1-substituents that minimize CYP450 interaction while preserving p38 potency in the 0.34–0.63 μM IC₅₀ range [1].

Fragment-Based Drug Discovery (FBDD): Higher-MW Starting Point with Optimized Ligand Efficiency Trajectory

At MW 201.22 with TPSA 47.78 Ų, this compound offers a 14 Da starting mass advantage over unsubstituted analogs while maintaining identical polar surface area . In FBDD campaigns, this translates to a lower TPSA/MW ratio (0.237 vs. 0.255 for both des-methyl analogs), a parameter associated with improved passive permeability . Fragment elaboration from this scaffold can target the predicted ligand efficiency sweet spot with fewer synthetic steps than starting from lighter analogs, as each subsequent addition carries less relative MW penalty. The aldehyde group enables both reversible (hydrazone, oxime) and irreversible (amine via reductive amination) fragment linking strategies.

Anti-Inflammatory Drug Discovery: Cytokine Suppression with CYP450-Manageable Scaffold

The pyridinyl imidazole class is mechanistically validated for suppressing TNF-α and IL-1β production via p38 MAP kinase inhibition, with functional IC₅₀ values in human whole blood and PBMC assays in the sub-micromolar range (e.g., 0.039–0.16 μM for structurally related p38 inhibitors) [1]. This compound provides the core architecture for constructing cytokine-suppressive anti-inflammatory drug (CSAID) candidates. Critically, the 2-methylimidazole N1 position remains unsubstituted in the aldehyde precursor, allowing late-stage introduction of CYP450-mitigating groups (e.g., tetramethylpiperidine) following the design principles validated by Laufer et al., which achieved near-complete elimination of CYP1A2, 2C9, and 2C19 inhibition while maintaining p38 IC₅₀ of 0.34 μM [1].

Regioselective Heterocycle Synthesis: Sterically Controlled Annulation at the 3-Carbaldehyde Center

The 5-methyl substituent ortho to the carbaldehyde creates a sterically differentiated reaction environment not available in any of the des-methyl regioisomers . This steric bias can be exploited in heterocycle-forming reactions (e.g., imidazo[1,2-a]pyridine synthesis via aldehyde condensation with 2-aminopyridines, or pyrazolo[3,4-b]pyridine construction) where the methyl group may direct regioselectivity or suppress unwanted side reactions at the adjacent position. The aldehyde and imidazole functionalities together enable metal-coordination applications and the synthesis of Schiff base ligands for catalysis or materials science.

Quote Request

Request a Quote for 5-Methyl-6-(2-methyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.